Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride
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Overview
Description
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride is a well-defined organometallic complex. Its chemical formula is C24H29ClN2Pd . This compound features an imidazolium-based N-heterocyclic carbene (NHC) ligand coordinated to a palladium center. Let’s explore its preparation methods, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
Direct Synthesis:
Reductive Method:
- While not commonly produced on an industrial scale, researchers often prepare this compound in the laboratory for catalytic applications.
Chemical Reactions Analysis
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride participates in various reactions:
Heck Reaction: It efficiently catalyzes the arylation of alkenes using aryl halides.
Suzuki-Miyaura Cross-Coupling: It facilitates the coupling of aryl or vinyl boronic acids with aryl halides.
Stille Coupling: This compound promotes the coupling of organotin compounds with aryl halides.
Hydrogenation: It can catalyze the hydrogenation of alkenes and alkynes.
Major products formed include arylated or alkylated derivatives of the starting materials.
Scientific Research Applications
Catalysis: Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride serves as a valuable catalyst in organic synthesis.
Materials Science: It contributes to the design of functional materials and polymers.
Medicinal Chemistry: Researchers explore its potential in drug development.
Mechanism of Action
- As a palladium NHC complex, it participates in catalytic cycles by coordinating with substrates and facilitating bond-forming reactions.
- Its mechanism of action involves the activation of C–C and C–X (X = halogen) bonds.
Comparison with Similar Compounds
- Other palladium NHC complexes, such as Allyl chloropalladium (II) (CAS: 478980-03-9), exhibit comparable catalytic properties .
Allylchloro [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium (II): (CAS: 478980-04-0) is structurally related and shares similar reactivity.
Properties
Molecular Formula |
C24H31ClN2Pd |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1 |
InChI Key |
FVAVKYGEMJJYEL-UHFFFAOYSA-M |
Canonical SMILES |
CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] |
Origin of Product |
United States |
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